molecular formula C8H10BrNO B8744532 4-Amino-2-bromo-3,6-dimethylphenol

4-Amino-2-bromo-3,6-dimethylphenol

Cat. No.: B8744532
M. Wt: 216.07 g/mol
InChI Key: YDKWHCLUFOBYCO-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-3,6-dimethylphenol is a halogenated phenolic compound featuring a bromine atom at position 2, an amino group at position 4, and methyl groups at positions 3 and 4. Key characteristics likely include:

  • Molecular formula: C₈H₁₀BrNO (inferred from substituent addition to phenol).
  • Functional groups: Bromine (electron-withdrawing), amino (electron-donating), and methyl groups (steric and electronic effects).
  • Estimated physical properties: Melting point: ~75–80°C (based on 4-Bromo-2,6-dimethylphenol’s 74–78°C ). pKa: ~9.5–10.5 (amino group may reduce acidity compared to 4-Bromo-2,6-dimethylphenol’s pKa of 10.10 ).
  • Potential applications: Pharmaceuticals (amino group enhances bioactivity) or sensors (halogen and amino groups enable selective interactions).

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-amino-2-bromo-3,6-dimethylphenol

InChI

InChI=1S/C8H10BrNO/c1-4-3-6(10)5(2)7(9)8(4)11/h3,11H,10H2,1-2H3

InChI Key

YDKWHCLUFOBYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)Br)C)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Substituents Melting Point (°C) pKa Solubility Key Applications
4-Amino-2-bromo-3,6-dimethylphenol 2-Br, 3-Me, 4-NH₂, 6-Me ~75–80* ~9.5–10.5* Moderate in polar solvents* Pharmaceuticals, ligand chemistry (hypothetical)
4-Bromo-2,6-dimethylphenol 4-Br, 2,6-Me 74–78 10.10 Slightly in water Dyes, chemical synthesis
4-Chloro-2,6-dimethylphenol 4-Cl, 2,6-Me N/A N/A N/A Disinfectant detection
4-Iodo-2,6-dimethylphenol 4-I, 2,6-Me N/A N/A N/A Disinfectant detection

Notes:

  • Amino group impact: The electron-donating NH₂ group in the target compound likely increases solubility in polar solvents (e.g., ethanol) compared to purely halogenated analogs. It may also reduce electrophilicity at the aromatic ring, altering reactivity in substitution reactions .
  • Halogen effects: Bromine’s intermediate electronegativity (vs. Cl and I) balances steric bulk and electronic effects. In 4-Bromo-2,6-dimethylphenol, bromine enhances stability in dye formulations , whereas chloro and iodo analogs are used in disinfectant detection due to distinct reactivity with oxidants .

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